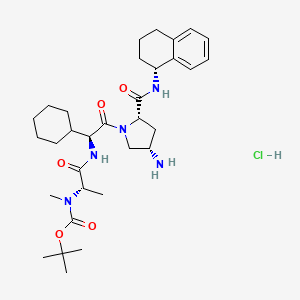

A 410099.1, amine-Boc hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H50ClN5O5 |

|---|---|

Molecular Weight |

620.2 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C32H49N5O5.ClH/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25;/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38);1H/t20-,23-,25+,26-,27-;/m0./s1 |

InChI Key |

XWVNETXEAKCZET-CZNZTGDVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of A-410099.1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-410099.1 is a potent, small-molecule antagonist of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of programmed cell death. By targeting XIAP, A-410099.1 promotes apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. This guide provides an in-depth overview of the mechanism of action of A-410099.1, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

A-410099.1 functions as a high-affinity ligand for the Baculoviral IAP Repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP. XIAP normally prevents apoptosis by binding to and inhibiting caspases, the key effector enzymes of apoptosis. Specifically, the BIR3 domain of XIAP inhibits caspase-9, while the linker region between the BIR1 and BIR2 domains inhibits caspases-3 and -7.

A-410099.1 mimics the endogenous IAP-binding protein Smac/DIABLO. By binding to the BIR3 domain of XIAP, A-410099.1 competitively displaces caspase-9, thereby liberating its pro-apoptotic activity. This leads to the activation of the intrinsic apoptotic pathway. Furthermore, A-410099.1 has been shown to enhance apoptosis induced by other stimuli, such as the TNF-related apoptosis-inducing ligand (TRAIL).

As a functionalized IAP ligand, A-410099.1 and its derivatives are also utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] In this context, the A-410099.1 moiety serves to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the biological activity of A-410099.1.

Table 1: Binding Affinity of A-410099.1

| Target Protein | Binding Domain | Assay Type | Kd (nM) | Reference |

| XIAP | BIR3 | Not Specified | 16 |

Table 2: Cellular Activity of A-410099.1

| Cell Line | Assay Type | Endpoint | EC50 (nM) | Reference |

| MDA-MB-231 | Cytotoxicity Assay | Cell Viability | 13 | |

| Not Specified | NanoBRET Assay | cIAP1 Engagement | 4.6 | [4] |

| Not Specified | NanoBRET Assay | cIAP2 Engagement | 9.2 | [4] |

| Not Specified | NanoBRET Assay | XIAP Engagement | 15.6 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

XIAP BIR3 Domain Binding Assay (Fluorescence Polarization)

This protocol is a representative method for determining the binding affinity of A-410099.1 to the XIAP BIR3 domain.

-

Protein and Probe Preparation:

-

Recombinant human XIAP BIR3 domain is expressed and purified.

-

A fluorescently labeled peptide probe derived from the N-terminus of Smac/DIABLO is synthesized.

-

-

Assay Procedure:

-

The assay is performed in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

A constant concentration of the XIAP BIR3 protein and the fluorescent probe is maintained.

-

A-410099.1 is serially diluted and added to the protein-probe mixture.

-

The reaction is incubated at room temperature to reach equilibrium.

-

-

Data Acquisition:

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

-

Data Analysis:

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cellular Cytotoxicity Assay (MTS Assay)

This protocol describes a typical method for assessing the cytotoxic effects of A-410099.1 on a cancer cell line, such as MDA-MB-231 human breast adenocarcinoma cells.

-

Cell Culture and Seeding:

-

MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

-

Compound Treatment:

-

A-410099.1 is serially diluted in culture medium.

-

The existing medium is removed from the cells, and the medium containing the various concentrations of A-410099.1 is added.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

The absorbance at 490 nm is measured using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control.

-

The EC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

NanoBRET Target Engagement Assay

This protocol outlines a general procedure for measuring the engagement of A-410099.1 with IAP proteins in living cells.

-

Cell Preparation and Transfection:

-

HEK293T cells are typically used for this assay.

-

Cells are co-transfected with plasmids encoding for an IAP protein fused to NanoLuc® luciferase (the energy donor) and a promiscuous HaloTag® fusion protein that localizes to the cytoplasm (the energy acceptor).

-

-

Compound Treatment:

-

Transfected cells are plated in a 96-well plate.

-

A-410099.1 is serially diluted and added to the cells.

-

A NanoBRET™ Tracer, which binds to the IAP, and the HaloTag® NanoBRET™ 618 Ligand are added.

-

-

Signal Detection:

-

The NanoBRET™ Nano-Glo® Substrate is added to the wells.

-

The plate is read on a luminometer capable of measuring both the donor (460 nm) and acceptor (618 nm) emission signals.

-

-

Data Analysis:

-

The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

-

The data is plotted as the NanoBRET™ ratio versus the logarithm of the compound concentration.

-

The EC50 value, representing the concentration of A-410099.1 that displaces 50% of the tracer, is determined from the resulting dose-response curve.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with the mechanism of action of A-410099.1.

Caption: XIAP-mediated apoptosis signaling pathway and the inhibitory action of A-410099.1.

References

An In-Depth Technical Guide to the Binding Affinity of the XIAP Antagonist A 410099.1

This technical guide provides a comprehensive overview of the binding affinity of the small molecule XIAP antagonist, A 410099.1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and therapeutic potential of targeting the X-linked inhibitor of apoptosis protein (XIAP). This document details the quantitative binding data, experimental methodologies for its determination, and the relevant cellular signaling pathways.

Introduction to XIAP and its Antagonism

The X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis, or programmed cell death.[1][2][3] It functions by directly binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade.[2][4] Specifically, the BIR2 domain of XIAP inhibits caspases-3 and -7, while the BIR3 domain is responsible for inhibiting caspase-9.[2][5] In many cancer types, XIAP is overexpressed, leading to apoptosis resistance and contributing to tumor survival and progression.[6][7] This makes XIAP an attractive target for cancer therapy.

Small molecule antagonists of XIAP have been developed to disrupt its anti-apoptotic function and restore the natural process of cell death in cancer cells. These antagonists typically mimic the N-terminal tetrapeptide motif (AVPI) of the endogenous XIAP inhibitor, Smac/DIABLO, which binds to the BIR domains of XIAP and displaces the inhibited caspases.[8][9] A 410099.1 is a potent, high-affinity XIAP antagonist that has demonstrated significant anti-cancer activity.[10]

Quantitative Binding Affinity of A 410099.1

The binding affinity of A 410099.1 for the BIR3 domain of XIAP has been quantitatively determined, highlighting its potency as an antagonist. The key binding parameter is the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

| Compound | Target Domain | Binding Affinity (Kd) | Cellular Potency (EC50) | Reference |

| A 410099.1 | XIAP BIR3 | 16 nM | 13 nM (in MDA-MB-231 cells) | [10] |

In addition to its high binding affinity, A 410099.1 exhibits potent cytotoxicity in various cancer cell lines and has shown antitumor activity in preclinical models.[10]

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

A common and robust method for determining the binding affinity of small molecule inhibitors to proteins like XIAP is the fluorescence polarization (FP) assay.[9][11][12] This technique is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule (the tracer) is dependent on its rotational diffusion. When a small fluorescent tracer binds to a larger protein, its rotation slows down, resulting in an increase in the polarization of its emitted light. A competitive binding assay can be established where an unlabeled inhibitor competes with the fluorescent tracer for binding to the protein, leading to a decrease in fluorescence polarization.

-

Recombinant XIAP BIR3 Domain: Purified protein of the target domain.

-

Fluorescent Tracer: A fluorescently labeled peptide that binds to the XIAP BIR3 domain with high affinity. A commonly used tracer is a fluorescein-labeled Smac-derived peptide (e.g., AbuRPFK-(5-Fam)-NH2).[11]

-

Test Compound: The unlabeled XIAP antagonist to be evaluated (e.g., A 410099.1).

-

Assay Buffer: A buffer solution that maintains the stability and activity of the protein and compounds (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Microplates: 96-well or 384-well black, low-binding microplates suitable for fluorescence measurements.

-

Plate Reader: A microplate reader equipped with fluorescence polarization optics.

-

Preparation of Reagents:

-

Prepare a stock solution of the recombinant XIAP BIR3 protein in the assay buffer.

-

Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Setup:

-

Add a fixed concentration of the XIAP BIR3 protein to each well of the microplate.

-

Add the serially diluted test compound to the wells.

-

Add a fixed concentration of the fluorescent tracer to all wells.

-

Include control wells:

-

Tracer only: Wells containing only the fluorescent tracer in the assay buffer (for minimum polarization value).

-

Tracer + Protein: Wells containing the fluorescent tracer and the XIAP BIR3 protein without any test compound (for maximum polarization value).

-

-

-

Incubation:

-

Incubate the microplate at room temperature for a sufficient period to allow the binding reaction to reach equilibrium (e.g., 1-3 hours), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).

-

-

Data Analysis:

-

The raw fluorescence polarization data is plotted against the logarithm of the test compound concentration.

-

The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.

-

The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation or a more specific equation developed for FP assays, taking into account the concentrations of the protein and the tracer and the Kd of the tracer-protein interaction.[11]

-

XIAP Signaling Pathway and Mechanism of Antagonist Action

XIAP is a central node in the apoptosis signaling pathway. It exerts its anti-apoptotic effects by directly inhibiting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The following diagram illustrates the core XIAP signaling pathway and the mechanism of action of antagonists like A 410099.1.

In this pathway, apoptotic stimuli trigger either the extrinsic or intrinsic pathway, leading to the activation of initiator caspases (caspase-8 and caspase-9, respectively). These, in turn, activate the executioner caspases (caspase-3 and -7), which carry out the dismantling of the cell. XIAP intervenes by binding to and inhibiting caspases-3, -7, and -9. XIAP antagonists like A 410099.1 function by binding to the BIR domains of XIAP, thereby preventing the inhibition of caspases and allowing apoptosis to proceed.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram outlines the logical workflow of a typical fluorescence polarization-based competitive binding assay for determining the binding affinity of an XIAP antagonist.

This workflow provides a systematic approach to quantifying the binding affinity of XIAP antagonists, ensuring reproducibility and accuracy in the obtained results.

Conclusion

A 410099.1 is a high-affinity XIAP antagonist with a Kd of 16 nM for the BIR3 domain. Its potent binding translates to significant cellular activity, making it a valuable tool for cancer research and a promising candidate for therapeutic development. The experimental protocols, particularly fluorescence polarization assays, provide a robust framework for quantifying the binding affinity of such antagonists. A thorough understanding of the XIAP signaling pathway and the mechanism of action of its inhibitors is crucial for the rational design and development of novel anti-cancer agents that can effectively overcome apoptosis resistance in tumors.

References

- 1. XIAP as a multifaceted molecule in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule XIAP antagonist restores caspase-9 mediated apoptosis in XIAP-positive diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule XIAP antagonist restores caspase-9–mediated apoptosis in XIAP-positive diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule antagonists of apoptosis suppressor XIAP exhibit broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of Hot Spot Region in XIAP Inhibitor Binding Site by Fragment Molecular Orbital Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]

- 11. ascentagepharma.com [ascentagepharma.com]

- 12. astx.com [astx.com]

A Technical Guide to A-410099.1 Hydrochloride: A Potent XIAP Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of A-410099.1 hydrochloride, a potent X-linked inhibitor of apoptosis protein (XIAP) antagonist. This document is intended for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Properties

A-410099.1 hydrochloride is a synthetic small molecule with the chemical name N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride. Its structure is characterized by a peptide-like backbone, which facilitates its interaction with the BIR3 domain of XIAP.

Table 1: Physicochemical Properties of A-410099.1 Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₀N₄O₃·HCl | [1] |

| Molecular Weight | 505.09 g/mol | [1] |

| CAS Number | 762274-58-8 | [1] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Water (100 mM), DMSO (100 mM) | [1] |

| Storage | Store at -20°C | [1] |

| SMILES | CN--INVALID-LINK--=O)=O)C4CCCCC4)=O">C@HC.Cl | [1] |

Mechanism of Action: XIAP Antagonism

A-410099.1 hydrochloride functions as a potent antagonist of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key negative regulator of apoptosis, primarily through the inhibition of caspases-3, -7, and -9. By binding to the BIR3 domain of XIAP with high affinity, A-410099.1 hydrochloride disrupts the interaction between XIAP and pro-caspase-9, thereby liberating the apoptotic signaling cascade. This leads to the activation of downstream executioner caspases and ultimately, programmed cell death.

References

The Indispensable Role of Boc-Protected Amines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis and plays a pivotal role in the intricate process of drug discovery. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its unique combination of stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions has made it an invaluable tool in the synthesis of a vast array of pharmaceuticals, from complex peptides to small molecule drugs.[1] This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of Boc-protected amines in the drug discovery workflow.

Core Principles of Boc Protection

The Boc group protects amines by converting them into carbamates, which are significantly less nucleophilic and basic than the free amine.[2] This masking of the amine's reactivity is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for the selective modification of other functional groups within a molecule.[3]

Key Advantages of the Boc Protecting Group:

-

Stability: The Boc group is stable to a wide variety of reagents and reaction conditions, including basic, nucleophilic, and reductive environments.[1]

-

Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O), a commercially available and easy-to-handle reagent. The reaction is generally high-yielding and proceeds under mild conditions.[4]

-

Orthogonality: The Boc group is orthogonal to many other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups. This allows for the selective deprotection of one amine in the presence of others, a critical feature in the synthesis of complex molecules like peptides and modified natural products.[5]

-

Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] This selective removal is a key advantage, as it avoids the harsh conditions that can degrade sensitive functional groups in a drug candidate.

Experimental Protocols

General Protocol for N-Boc Protection of Primary Amines

This protocol outlines a standard procedure for the protection of a primary amine using Boc anhydride.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water)

-

Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH))

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent.

-

If the amine is a salt (e.g., hydrochloride), add a base (1.0-1.2 eq) to neutralize it.

-

Add Boc anhydride (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

If a base like TEA was used, redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the N-Boc protected amine.[1]

General Protocol for TFA-Mediated Boc Deprotection

This protocol describes the common procedure for removing the Boc protecting group using trifluoroacetic acid.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution.[7]

-

Stir the reaction at room temperature. The reaction is usually rapid, often completing within 30 minutes to a few hours. Monitor the progress by TLC or LC-MS.[8]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[8]

Data Presentation: Boc Protection and Deprotection in Drug Synthesis

The following tables summarize quantitative data for the Boc protection and deprotection of various amine substrates, highlighting the versatility and efficiency of these methods.

| Substrate | Reagents and Conditions | Solvent | Yield (%) | Reference |

| 1,2,3,6-Tetrahydropyridine | Boc₂O (1.0 eq), 1.5 eq amine | THF | 89 | [9] |

| 3-Azabicyclo[3.3.0]octane | Boc₂O (1.0 eq), amine | THF | 93 | [9] |

| 2-Bromo-6-(pyrrolidin-2-yl)pyridine | Boc₂O (5.0 eq) | DCM | Not specified | [10] |

| 3-Aminopropylene | Boc₂O, NaOH | THF/H₂O | Not specified | [10] |

| Various Amines | Boc₂O, DMAP | THF | Not specified | [10] |

Table 1: N-Boc Protection of Various Amines

| Substrate | Reagents and Conditions | Solvent | Time | Notes | Reference |

| N-Boc-protected amine | 25% TFA | DCM | 2 h | Volatiles removed in vacuo | [7] |

| N-Boc-protected amine | TFA | DCM | 18 h | Room Temperature | [7] |

| N-Boc-protected amine | TFA | DCM | 1 h | Room Temperature | [7] |

| N-Boc-protected amine | TFA | DCM | Not specified | 0 °C | [7] |

| N-Boc amines | 5 eq TFA, Microwave irradiation | CH₂Cl₂ | 30 min | 60 °C | [11] |

Table 2: TFA-Mediated Boc Deprotection of Amines

Applications in Drug Discovery

The utility of Boc-protected amines spans the entire drug discovery pipeline, from the synthesis of diverse compound libraries for high-throughput screening to the intricate, multi-step synthesis of complex drug candidates.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a foundational method in the development of solid-phase peptide synthesis. In this approach, the α-amino group of the incoming amino acid is temporarily protected with a Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based groups. The Boc group is selectively removed at each cycle using TFA, allowing for the stepwise elongation of the peptide chain.

Combinatorial Chemistry and Library Synthesis

Boc-protected amino acids and other amine-containing building blocks are extensively used in the generation of small molecule libraries for drug screening. The robust nature of the Boc group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. Subsequent deprotection reveals the amine, which can then be further functionalized, leading to a diverse array of compounds from a common scaffold.

Synthesis of Approved Drugs

The strategic use of Boc-protected amines is evident in the synthesis of numerous FDA-approved drugs.

Case Study: Atogepant

Atogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[12] Its synthesis involves the use of a key Boc-protected amine intermediate. In one synthetic route, a desired cis-diastereomer of an azide is reduced via catalytic hydrogenation in the presence of di-tert-butyl dicarbonate to yield the corresponding Boc-protected amine.[13] Following enantiomeric separation, the Boc group is removed under acidic conditions to provide the crucial 3-aminopiperidinone intermediate, which is then coupled with the carboxylic acid fragment to afford atogepant.[13][14]

Case Study: Rivastigmine

Rivastigmine is a cholinesterase inhibitor used for the treatment of Parkinson's and Alzheimer's disease.[15] While various synthetic routes exist, some strategies employ Boc-protected intermediates to control reactivity during the synthesis of the chiral amine moiety.

Case Study: Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. Its synthesis can be achieved through the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activated derivative of (R)-quinuclidin-3-ol.[16] While the primary synthesis does not always involve a Boc group, related synthetic strategies for similar quinoline-based structures often utilize Boc protection to manage the reactivity of amine functionalities.

Visualizations

Signaling Pathway

Caption: CGRP signaling pathway and the mechanism of action of Atogepant.

Experimental Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc strategy.

Logical Relationship

Caption: Decision-making flowchart for choosing a Boc deprotection strategy.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of the medicinal chemist. Its reliability, versatility, and the mild conditions required for its removal have solidified its place in the synthesis of a wide range of pharmaceuticals. From the assembly of complex peptides to the construction of small molecule drugs, the strategic application of Boc-protected amines continues to be a critical factor in the successful and efficient development of new therapeutic agents. As drug discovery continues to evolve, the fundamental principles and practical applications of Boc chemistry will undoubtedly remain at the forefront of synthetic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2024150250A1 - A process for the preparation of atogepant and its intermediates - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

A-410099.1: An In-depth Technical Guide to its Applications in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of A-410099.1, a potent small-molecule antagonist of the X-linked inhibitor of apoptosis protein (XIAP). We will delve into its mechanism of action, provide detailed experimental protocols for its use in apoptosis research, and present key quantitative data. This document is intended to serve as a valuable resource for researchers investigating programmed cell death and developing novel cancer therapeutics.

Core Mechanism of Action: Targeting the Master Apoptosis Regulator, XIAP

A-410099.1 exerts its pro-apoptotic effects by selectively targeting and inhibiting XIAP, a critical endogenous regulator of apoptosis. XIAP is a member of the Inhibitor of Apoptosis Protein (IAP) family and is a key survival protein that is often overexpressed in cancer cells, contributing to therapeutic resistance.[1]

A-410099.1 is a high-affinity antagonist of XIAP, specifically binding to the BIR3 (Baculoviral IAP Repeat) domain of the protein.[2] The BIR3 domain of XIAP is responsible for binding and inhibiting caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[3][4] By binding to the BIR3 domain, A-410099.1 competitively displaces procaspase-9, leading to its activation and the initiation of the caspase cascade, ultimately resulting in apoptosis.[4]

Furthermore, the antagonism of XIAP by A-410099.1 can sensitize cancer cells to other apoptotic stimuli, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[2][5] This synergistic effect makes A-410099.1 a promising candidate for combination therapies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and efficacy of A-410099.1 in apoptosis induction.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 16 nM | XIAP BIR3 domain | [2] |

| Cytotoxicity (EC50) | 13 nM | MDA-MB-231 (human breast cancer) | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by A-410099.1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the pro-apoptotic activity of A-410099.1.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of A-410099.1 on a cancer cell line, such as MDA-MB-231.

Materials:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

A-410099.1 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of A-410099.1 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted A-410099.1 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the no-treatment control and determine the EC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with A-410099.1.

Materials:

-

Cancer cell line of interest (e.g., Chronic Lymphocytic Leukemia cells)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

A-410099.1 stock solution (in DMSO)

-

Recombinant human TRAIL (if investigating synergy)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium and incubate for 24 hours.

-

Treat the cells with the desired concentrations of A-410099.1, TRAIL, or a combination of both. Include a vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

-

Harvest the cells (including floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Caspase Activity Assay (Colorimetric)

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, following treatment with A-410099.1.

Materials:

-

Cell lysate from treated and untreated cells

-

Caspase-3/7 Colorimetric Assay Kit (containing a specific peptide substrate conjugated to a chromophore, e.g., p-nitroaniline (pNA))

-

Lysis buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Treat cells with A-410099.1 as described in the previous protocols.

-

Lyse the cells according to the assay kit manufacturer's instructions to obtain a cytosolic extract.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer containing the caspase-3/7 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase activity in the sample.

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the pro-apoptotic effects of A-410099.1.

This technical guide provides a solid foundation for researchers interested in utilizing A-410099.1 to study apoptosis. By understanding its mechanism of action and employing the detailed protocols provided, scientists can effectively investigate the therapeutic potential of this potent XIAP antagonist.

References

- 1. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of A-410099.1 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-410099.1 is a potent and high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP).[1] As a member of the Inhibitor of Apoptosis (IAP) family, XIAP is a critical regulator of programmed cell death, or apoptosis, and is frequently overexpressed in various cancer types, contributing to therapeutic resistance. A-410099.1 exerts its cytotoxic effects by mimicking the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases), thereby relieving XIAP-mediated inhibition of caspases and promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of A-410099.1, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

A-410099.1 has demonstrated cytotoxic activity across a range of cancer cell lines. The half-maximal effective concentration (EC50) is a key metric for quantifying the potency of a compound. The available quantitative data for A-410099.1 is summarized in the table below.

| Cell Line | Cancer Type | EC50 (nM) | Citation |

| MDA-MB-231 | Breast Cancer | 13 | [1] |

Note: While literature suggests A-410099.1 is effective in a wide range of cancer cell lines, publicly available, specific EC50 or IC50 values for other cell lines are limited.

Mechanism of Action: XIAP Antagonism and Apoptosis Induction

A-410099.1 functions as a small molecule mimetic of the N-terminal tetrapeptide of the endogenous pro-apoptotic protein SMAC/DIABLO. This allows it to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of XIAP, particularly the BIR3 domain, which is responsible for inhibiting caspase-9. By occupying this binding pocket, A-410099.1 competitively displaces procaspase-9 from XIAP, leading to the activation of the intrinsic apoptotic pathway. The liberated and activated caspase-9 then initiates a caspase cascade, activating effector caspases such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates.

Signaling Pathway of A-410099.1-Induced Apoptosis

Experimental Protocols

The following section outlines a detailed methodology for assessing the in vitro cytotoxicity of A-410099.1 in cancer cell lines using a standard colorimetric assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

A-410099.1 (lyophilized powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

MTT reagent (5 mg/mL in PBS, sterile-filtered and stored in the dark)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of A-410099.1 (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the A-410099.1 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of A-410099.1. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the A-410099.1 concentration.

-

Determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow for In Vitro Cytotoxicity Assessment

Conclusion

A-410099.1 is a potent XIAP antagonist that induces apoptosis in cancer cells, with a demonstrated EC50 value of 13 nM in the MDA-MB-231 breast cancer cell line.[1] Its mechanism of action, involving the derepression of caspases, makes it a valuable tool for cancer research and a potential therapeutic agent. The provided experimental protocols offer a standardized approach for further investigating the cytotoxic effects of A-410099.1 in a broader range of cancer cell lines. Further research is warranted to expand the quantitative cytotoxicity data for this compound across diverse cancer histologies to better understand its therapeutic potential.

References

The Gatekeeper of Life and Death: A Technical Guide to XIAP's Function in Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked inhibitor of apoptosis protein (XIAP), also known as BIRC4, is the most potent and extensively studied endogenous inhibitor of apoptosis in humans.[1][2] As a critical regulator of programmed cell death, XIAP stands at the crossroads of cell survival and demise, making it a focal point in both physiological and pathological processes. Its overexpression is a common feature in many human cancers, where it contributes significantly to therapeutic resistance and poor prognosis.[3][4] This guide provides an in-depth technical overview of XIAP's molecular architecture, its multifaceted mechanisms of action in controlling apoptosis and other cell death modalities, and the experimental methodologies used to investigate its function.

Molecular Architecture and Functional Domains

XIAP is a 497-amino acid protein characterized by a modular structure comprising three tandem Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, and a C-terminal RING (Really Interesting New Gene) finger domain. Each domain confers distinct functional capabilities, allowing XIAP to engage in a wide array of cellular processes.

-

BIR Domains: These zinc-finger motifs are central to XIAP's anti-apoptotic activity.

-

BIR1 Domain: While its role in direct caspase inhibition is unclear, the BIR1 domain is involved in signaling pathways that promote cell survival, such as the activation of NF-κB.[2]

-

BIR2 Domain: In conjunction with its N-terminal linker region, the BIR2 domain is responsible for the potent and direct inhibition of the executioner caspases, caspase-3 and caspase-7.[5][6][7][8]

-

BIR3 Domain: This domain specifically targets and inhibits the initiator caspase-9, thereby blocking the intrinsic pathway of apoptosis at its origin.[2][6][9]

-

-

UBA Domain: The ubiquitin-associated domain allows XIAP to bind to polyubiquitin chains, linking it to the ubiquitin-proteasome system and various signaling complexes.

-

RING Domain: The C-terminal RING domain possesses E3 ubiquitin ligase activity.[6] This enzymatic function enables XIAP to catalyze the attachment of ubiquitin to target proteins, including itself (auto-ubiquitination), caspases, and signaling molecules like RIPK2, thereby modulating their stability and function.[1][10][11]

XIAP in Apoptotic Signaling Pathways

Apoptosis proceeds via two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathway. XIAP is uniquely positioned to inhibit both, acting as a crucial brake on the apoptotic cascade.

Inhibition of the Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c binds to Apaf-1, promoting the assembly of the apoptosome, which in turn recruits and activates caspase-9.

XIAP intervenes at this critical juncture. The BIR3 domain of XIAP directly binds to the catalytic domain of a caspase-9 monomer, preventing the dimerization required for its full activation.[9][12] This sequestration effectively halts the activation of downstream executioner caspases and blocks apoptosis.[9] This inhibitory interaction is antagonized by the mitochondrial protein Smac/DIABLO, which, upon its release into the cytosol, binds to the same groove on the BIR3 domain, displacing caspase-9 and allowing apoptosis to proceed.[13]

References

- 1. uniprot.org [uniprot.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct inhibition of caspase 3 is dispensable for the anti‐apoptotic activity of XIAP | The EMBO Journal [link.springer.com]

- 6. XIAP inhibits caspase‐3 and ‐7 using two binding sites: evolutionarily conserved mechanism of IAPs | The EMBO Journal [link.springer.com]

- 7. The structure of XIAP BIR2: understanding the selectivity of the BIR domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of XIAP-mediated inhibition of caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of ubiquitin transfer by XIAP, a dimeric RING E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates caspase activity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of A 410099.1 amine-Boc hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of A 410099.1 amine-Boc hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to A 410099.1 amine-Boc hydrochloride

A 410099.1 amine-Boc hydrochloride is a functionalized ligand for the Inhibitor of Apoptosis Proteins (IAP).[1][2][3] Its primary application is in the synthesis of PROTACs, where it serves as the E3 ligase-recruiting moiety.[1][2] By linking this IAP ligand to a targeting ligand for a protein of interest, researchers can create heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Solubility Profile

The solubility of A 410099.1 amine-Boc hydrochloride is a critical parameter for its handling, formulation, and biological application. While extensive public data on its solubility in a wide range of solvents is limited, the available information is summarized below.

Data Presentation: Solubility of A 410099.1 amine-Boc hydrochloride

| Solvent | Solubility | Concentration (mM) | Method | Notes |

| DMSO | 100 mg/mL[1][4] | 161.23 | - | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1] |

Experimental Protocols for Solubility Determination

2.1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to rapidly assess the solubility of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of A 410099.1 amine-Boc hydrochloride in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well, add a specific aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: Analyze the plate for the presence of precipitate using a nephelometer (measures light scattering) or by visual inspection.

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV or LC-MS/MS.

2.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of a compound at equilibrium and is crucial for later-stage development and formulation.

Methodology:

-

Sample Preparation: Add an excess amount of solid A 410099.1 amine-Boc hydrochloride to a known volume of the desired solvent (e.g., water, PBS, or other buffers) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solid Phase Analysis (Optional): The remaining solid can be analyzed (e.g., by PXRD, DSC) to check for any changes in the solid form (e.g., conversion to free base or a different polymorphic form).

Stability Profile

Understanding the stability of A 410099.1 amine-Boc hydrochloride is essential for its proper storage, handling, and use in downstream applications.

Data Presentation: Storage and Stability of A 410099.1 amine-Boc hydrochloride

| Condition | Duration | Notes |

| Solid (Powder) | - | Store at -20°C.[3] |

| In Solvent (DMSO) | 1 month | Store at -20°C, protected from light.[1] |

| In Solvent (DMSO) | 6 months | Store at -80°C, protected from light.[1] |

Note on Degradation: Specific degradation pathways and products for A 410099.1 amine-Boc hydrochloride under various stress conditions have not been publicly reported. A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Protocols for Stability Assessment

3.1. Forced Degradation Study (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.

Methodology:

The following conditions are based on the ICH Q1A (R2) guidelines for stress testing.[5][6]

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light with a specific illumination (e.g., as per ICH Q1B guidelines).

Samples from each stress condition should be analyzed by a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the parent compound and any degradation products.

3.2. Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Methodology (Representative Example):

-

Chromatographic System: A reverse-phase HPLC system with UV detection is commonly used.

-

Column: A C18 column is a typical starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to resolve the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 210-230 nm for peptide-like structures).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from all degradation product peaks generated during the forced degradation study.

Role in PROTACs and Signaling Pathway

A 410099.1 amine-Boc hydrochloride functions as a ligand to recruit an IAP E3 ubiquitin ligase to a target protein, thereby hijacking the ubiquitin-proteasome system to induce the degradation of the target.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC utilizing an IAP ligand like A 410099.1 is as follows:

-

The PROTAC molecule, containing the IAP ligand and a ligand for the protein of interest (POI), enters the cell.

-

The two ligands of the PROTAC bind simultaneously to the IAP E3 ligase and the POI, forming a ternary complex.

-

The formation of this ternary complex brings the POI into close proximity with the E3 ligase.

-

The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

-

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

Visualizations

Caption: PROTAC Mechanism of Action with an IAP Ligand.

Caption: The Ubiquitin-Proteasome Pathway involving an IAP E3 Ligase.

References

A Technical Guide to A-410099.1 for Laboratory Research: Procurement, Protocols, and Pathways

For researchers and scientists engaged in drug development, particularly in the fields of oncology and apoptosis, the strategic acquisition and application of specific chemical probes are paramount. This in-depth technical guide provides comprehensive information on the procurement of A-410099.1, a high-affinity X-linked inhibitor of apoptosis (XIAP) antagonist, and its derivatives for laboratory research. This guide outlines its chemical properties, available suppliers, experimental applications, and its role in relevant signaling pathways.

Procurement of A-410099.1 and its Analogs

A-410099.1 and its functionalized variants are available from several reputable suppliers specializing in reagents for life science research. These compounds are primarily utilized as building blocks in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins. Below is a summary of the available forms and their suppliers.

| Product Name | Supplier(s) | Primary Use |

| A-410099.1 | Tocris Bioscience | High-affinity XIAP antagonist for apoptosis research. |

| A-410099.1, amine | Tocris Bioscience, Bio-Techne, Fisher Scientific | Functionalized IAP ligand for PROTAC development. |

| A-410099.1 amide-PEG5-amine | R&D Systems, Tocris Bioscience, Fisher Scientific | IAP ligand with a PEG linker for PROTAC synthesis. |

| A-410099.1, amine-Boc | MedChemExpress | Functionalized IAP ligand for PROTAC synthesis. |

Quantitative Data Presentation

For ease of comparison, the key quantitative data for the different forms of A-410099.1 are summarized in the table below. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier for the most accurate information.

| Product Name | Molecular Weight | Formula | Purity | CAS Number |

| A-410099.1 | 505.09 | C₂₇H₄₀N₄O₃.HCl | ≥98% (HPLC) | 762274-58-8 |

| A-410099.1, amine | 620.22 | C₃₂H₄₉N₅O₅.HCl | ≥98% (HPLC) | 2374122-37-7 |

| A-410099.1 amide-PEG5-amine | 861.09 | C₄₄H₇₂N₆O₁₁ | ≥95% | 2446474-11-7 |

Solubility of A-410099.1:

-

Water: 50.51 mg/mL (100 mM)

-

DMSO: 50.51 mg/mL (100 mM)

Experimental Protocols

A-410099.1 and its derivatives are potent tools in the study of apoptosis and the development of targeted protein degraders. Below are detailed methodologies for key experiments cited in the literature.

Enhancing TRAIL-Induced Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol is adapted from studies demonstrating the synergistic effect of A-410099.1 with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

Objective: To assess the ability of A-410099.1 to sensitize CLL cells to TRAIL-induced apoptosis.

Materials:

-

Primary CLL cells isolated from patient samples

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

A-410099.1 (Tocris Bioscience)

-

Recombinant human TRAIL/Apo2L (R&D Systems)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture primary CLL cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Treatment: Treat cells with A-410099.1 at various concentrations (e.g., 1, 10, 100 nM) for 2 hours.

-

TRAIL Induction: Following the pre-treatment with A-410099.1, add TRAIL (e.g., 100 ng/mL) to the cell cultures and incubate for an additional 24 hours.

-

Apoptosis Analysis:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

-

PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

This protocol outlines a general workflow for utilizing an A-410099.1-based PROTAC to induce the degradation of a target protein, in this case, BTK. This is based on the principles described in the work by Tinworth et al. (2019).

Objective: To synthesize a PROTAC molecule and evaluate its ability to induce the degradation of BTK in a cellular context.

Materials:

-

A-410099.1, amine (or another functionalized version)

-

A covalent BTK inhibitor with a suitable linker attachment point (e.g., ibrutinib analog)

-

Appropriate reagents and solvents for chemical synthesis (e.g., HATU, DIPEA, DMF)

-

Cell line expressing BTK (e.g., TMD8 human B-lymphoma cells)

-

Cell lysis buffer

-

BCA Protein Assay Kit

-

Primary antibody against BTK

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

PROTAC Synthesis:

-

Conjugate the A-410099.1, amine to the BTK inhibitor-linker molecule via an amide bond formation reaction.

-

Purify the resulting PROTAC molecule using techniques such as HPLC.

-

Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR.

-

-

Cell Treatment:

-

Plate the BTK-expressing cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Western Blot Analysis:

-

Lyse the cells and determine the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against BTK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of BTK degradation.

-

Mandatory Visualizations

To further elucidate the mechanisms and workflows associated with A-410099.1, the following diagrams have been generated using the DOT language.

Caption: Role of A-410099.1 in the extrinsic apoptosis pathway.

Caption: Experimental workflow for PROTAC-mediated protein degradation.

Methodological & Application

Application Notes and Protocols for the Conjugation of A-410099.1 Amine to a Linker for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[] A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The design and synthesis of the linker are critical as its length, rigidity, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.

A-410099.1 is a high-affinity antagonist for the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein), an E3 ligase. It is frequently used as an IAP (Inhibitor of Apoptosis Protein) ligand in the development of PROTACs. A functionalized version, A-410099.1 amine, is commercially available and provides a convenient primary amine handle for covalent attachment to a PROTAC linker.

These application notes provide detailed protocols for two robust and widely used methods for conjugating A-410099.1 amine to a linker: Amide Bond Formation and Click Chemistry .

Conjugation Strategies Overview

The primary amine on A-410099.1 serves as a versatile nucleophile for conjugation. The choice of strategy depends on the desired linker structure and the functional groups available on the linker and the POI ligand.

Protocol 1: Amide Bond Formation

Amide bond formation is a robust and common method for linking components of a PROTAC. This protocol describes the coupling of A-410099.1 amine with a linker that has a terminal carboxylic acid. Peptide coupling reagents are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Experimental Workflow: Amide Bond Formation

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example(s) |

| A-410099.1 amine | IAP Ligand | Tocris, MedChemExpress |

| Linker with terminal -COOH | Spacer | BroadPharm, Enamine |

| HATU or HBTU | Peptide Coupling Reagent | Sigma-Aldrich, Combi-Blocks |

| EDC | Peptide Coupling Reagent | Sigma-Aldrich, TCI |

| HOBt | Additive to suppress racemization | Sigma-Aldrich, Oakwood |

| DIPEA or Et3N | Organic Base | Sigma-Aldrich, Acros |

| Anhydrous DMF or DCM | Reaction Solvent | Fisher Scientific, VWR |

| Reverse-Phase HPLC System | Purification | Waters, Agilent |

| LC-MS and NMR | Characterization | N/A |

Detailed Protocol (HATU Coupling)

-

Preparation : In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the linker terminating in a carboxylic acid (1.0 eq.) in anhydrous DMF.

-

Activation : To the solution from step 1, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling : Add a solution of A-410099.1 amine (1.0 eq.) in anhydrous DMF to the activated linker solution.

-

Reaction : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by reverse-phase HPLC to obtain the desired A-410099.1-linker conjugate.

-

Characterization : Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

| Parameter | Value/Condition |

| Stoichiometry | Linker:A-410099.1:HATU:DIPEA = 1:1:1.1:2 |

| Solvent | Anhydrous DMF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

| Monitoring | LC-MS, TLC |

| Purification | Reverse-Phase HPLC |

Protocol 2: Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugation.[2][3] This approach requires one component to have an azide group and the other an alkyne. This protocol is divided into two stages:

-

Stage 1 : Functionalization of A-410099.1 amine with an alkyne or azide.

-

Stage 2 : Conjugation of the functionalized A-410099.1 to a linker via CuAAC or SPAAC.

Stage 1: Functionalization of A-410099.1 Amine

To introduce an alkyne or azide, A-410099.1 amine can be reacted with an NHS ester of a small molecule containing the desired functional group (e.g., Azidobutyric acid NHS ester or an alkyne-PEG-NHS ester).[4]

| Reagent/Material | Purpose | Supplier Example(s) |

| A-410099.1 amine | IAP Ligand | Tocris, MedChemExpress |

| Alkyne-PEGn-NHS ester or Azido-NHS ester | Functionalization Reagent | BroadPharm, baseclick |

| 0.1 M Sodium bicarbonate buffer | Reaction Buffer (pH 8.3-8.5) | Prepare in-house |

| Anhydrous DMSO or DMF | Solvent for NHS ester | Fisher Scientific, VWR |

-

Preparation : Dissolve A-410099.1 amine in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). The concentration should be in the range of 1-10 mg/mL.

-

NHS Ester Solution : Immediately before use, dissolve the Alkyne- or Azide-NHS ester in a small volume of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).

-

Reaction : Add the NHS ester solution to the A-410099.1 amine solution. A molar excess (e.g., 8-fold) of the NHS ester is typically used for mono-labeling.[5]

-

Incubation : Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[5]

-

Purification : Purify the functionalized A-410099.1 using an appropriate method such as reverse-phase HPLC or gel filtration to remove unreacted NHS ester and byproducts.

-

Characterization : Confirm the successful functionalization and purity of the product by LC-MS and NMR.

Stage 2, Option A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction efficiently forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source.

-

Preparation : In a reaction vial, dissolve the alkyne-functionalized A-410099.1 (1.0 eq.) and the azide-terminated linker (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMSO).

-

Catalyst Preparation : In a separate tube, prepare the catalyst solution by mixing CuSO4 (0.1-0.5 eq.) with a stabilizing ligand like THPTA (0.5-2.5 eq.).

-

Reaction Initiation : Add the catalyst solution to the mixture of alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (1.0-5.0 eq.) to reduce Cu(II) to the active Cu(I) species and initiate the reaction.

-

Incubation : Stir the reaction at room temperature for 1-4 hours. Monitor completion by LC-MS.

-

Purification : Upon completion, purify the PROTAC conjugate using reverse-phase HPLC.

| Parameter | Value/Condition |

| Stoichiometry | Alkyne:Azide:CuSO4:Ligand:Ascorbate = 1:1:0.1:0.5:1 |

| Solvent | t-BuOH/H2O, DMSO |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Catalyst | CuSO4 / Sodium Ascorbate |

| Ligand | THPTA (water-soluble) or TBTA |

Stage 2, Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for biological applications due to the absence of a cytotoxic copper catalyst.[3] It involves the reaction of an azide with a strained cyclooctyne, such as DBCO or BCN.

-

Preparation : Dissolve the azide-functionalized A-410099.1 (1.0 eq.) and the DBCO- or BCN-terminated linker (1.0-1.5 eq.) in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer).

-

Reaction : Stir the mixture at room temperature. The reaction is typically slower than CuAAC and may require longer incubation times.

-

Incubation : Allow the reaction to proceed for 4-24 hours. Monitor the formation of the product by LC-MS.

-

Purification : Once the reaction is complete, purify the final PROTAC conjugate by reverse-phase HPLC.

| Parameter | Value/Condition |

| Stoichiometry | Azide:Cyclooctyne = 1:1 to 1:1.5 |

| Solvent | DMSO, DMF, PBS |

| Temperature | Room Temperature |

| Reaction Time | 4-24 hours |

| Catalyst | None |

Conclusion

The conjugation of A-410099.1 amine to a suitable linker is a critical step in the synthesis of IAP-based PROTACs. Both amide bond formation and click chemistry provide reliable and versatile methods to achieve this. The choice of the specific protocol will depend on the overall synthetic strategy for the PROTAC, the nature of the linker, and the functional groups present on the POI ligand. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize A-410099.1-linker conjugates for their PROTAC development programs.

References

Application Notes and Protocols for In Vivo Studies with A-410099.1

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-410099.1 is a potent and high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key endogenous inhibitor of caspases, the executioner enzymes of apoptosis. By binding to and neutralizing XIAP, A-410099.1 relieves the inhibition of caspases, thereby promoting programmed cell death. This mechanism of action makes A-410099.1 a compelling candidate for investigation in various cancer models, particularly in tumors that overexpress XIAP, which is a common mechanism of apoptosis evasion in cancer. Preclinical data has demonstrated that A-410099.1 exhibits cytotoxicity in a range of cancer cell lines and displays antitumor activity in a mouse breast cancer xenograft model.

These application notes provide a detailed framework for the experimental design of in vivo studies to evaluate the efficacy and mechanism of action of A-410099.1 in cancer models. The protocols outlined below are intended as a comprehensive starting point and should be adapted based on the specific tumor model and research objectives.

Mechanism of Action: XIAP-Mediated Apoptosis Pathway

XIAP is a critical regulator of the intrinsic and extrinsic apoptosis pathways. It exerts its anti-apoptotic function by directly binding to and inhibiting key caspases, including caspase-3, caspase-7, and caspase-9. A-410099.1 functions by mimicking the N-terminal tetrapeptide of the endogenous XIAP inhibitor, Smac/DIABLO, to bind to the BIR3 domain of XIAP, thereby preventing its interaction with and inhibition of caspases. This leads to the activation of the caspase cascade and subsequent execution of apoptosis.

XIAP's role in inhibiting key caspases in apoptosis.

Data Presentation: Quantitative Summary Tables

For clear and concise presentation of in vivo study data, the following tables are recommended:

Table 1: Animal and Tumor Model Characteristics

| Parameter | Description |

|---|---|

| Animal Species/Strain | e.g., Athymic Nude (nu/nu) mice |

| Age and Weight | e.g., 6-8 weeks, 20-25g |

| Cancer Cell Line | e.g., MDA-MB-231 (human breast adenocarcinoma) |

| Tumor Implantation Site | e.g., Orthotopic (mammary fat pad) or Subcutaneous |

| Tumor Inoculum | e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel (1:1) |

Table 2: Treatment Groups and Dosing Regimen

| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals (n) |

|---|---|---|---|---|---|

| 1 | Vehicle Control | - | e.g., Intraperitoneal (IP) | e.g., Daily | 10 |

| 2 | A-410099.1 | 10 | e.g., Intraperitoneal (IP) | e.g., Daily | 10 |

| 3 | A-410099.1 | 30 | e.g., Intraperitoneal (IP) | e.g., Daily | 10 |

| 4 | Positive Control | e.g., Doxorubicin (2 mg/kg) | e.g., Intravenous (IV) | e.g., Once weekly | 10 |

Table 3: Summary of In Vivo Efficacy Endpoints